molecular formula C46H70N4O18 B1599003 Potassium ionophore III CAS No. 99348-39-7

Potassium ionophore III

Cat. No. B1599003
CAS RN: 99348-39-7
M. Wt: 967.1 g/mol
InChI Key: ATWXVVNLVXXTQN-UHFFFAOYSA-N
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Description

Potassium ionophore III (K+ ionophore III) is an ionophore, which is a type of molecule that binds to a specific ion and transports it across a membrane. It is mainly used in laboratory experiments to study the effects of potassium ions on biological systems. K+ ionophore III is a polyether ionophore, which has a unique structure that allows it to bind to potassium ions and transport them across a membrane.

Scientific Research Applications

Ion-Selective Chromogenic Ionophores

Potassium ionophore III has been instrumental in the development of ion-selective chromogenic ionophores. Helgeson et al. (1989) designed potassium and sodium ion-selective chromogenic ionophores that are useful for colorimetric assays of body and other fluids. Their research provides practical syntheses and reports the UV-visible spectral changes in the presence and absence of Na+ and K+ ions at specific pH levels, optimizing spectral differences (Helgeson et al., 1989).

Potassium Ion-Selective Microelectrodes

Tarcali et al. (1985) describe potassium ion-selective microelectrodes with a tip diameter of 10 μm, using 2,2'-bis[3,4-(15-crown-5)-2-nitrophenylcarbamoxymethyl] tetradecane as the ionophore. This electrode provides a Nernstian response over a wide potassium activity range and has similar selectivity to a valinomycin-based microelectrode. Its applicability for in vivo measurements was demonstrated by monitoring potassium activity changes in the brain of anaesthetized rats (Tarcali et al., 1985).

Potassium-Selective Electrochemical Sensors

Kumbhat and Singh (2018) developed a potassium ion (K+) selective chemical sensor based on a self-assembled monolayer of 4-aminobenzo-18-Crown-6 ether as the selective ionophore. This sensor is responsive to potassium concentrations ranging from 1 μM to 10 mM and is selective over Li+, NH4+, and Na+ (Kumbhat & Singh, 2018).

Potassium Ionophore-Induced Apoptosis

Lee et al. (2019) developed helical polypeptide-based potassium ionophores that induce endoplasmic reticulum (ER) stress-mediated apoptosis by disturbing ion homeostasis. This study provides the first evidence showing that these ionophores trigger ER stress-mediated apoptosis by perturbing potassium homeostasis (Lee et al., 2019).

Intracellular Potassium Activity Monitoring

Brasuel et al. (2001) developed fluorescent spherical nanosensors, or PEBBLEs, using decyl methacrylate as a matrix for intracellular measurements of potassium activity. These sensors are based on the BME-44 ionophore and allow real-time monitoring of intracellular potassium activity in live cells (Brasuel et al., 2001).

NMR Studies of Potassium-Ionophore Complexes

Neurohr et al. (1983) conducted 39K nuclear magnetic resonance studies to understand the complexation of K+ by several ionophores. Their research provides valuable insights into chemical shifts, relaxation times, and quadrupole coupling constants in different ligand environments, contributing to our understanding of potassium-ligand interactions (Neurohr et al., 1983).

Mechanism of Action

Target of Action

Potassium Ionophore III, also known as BME-44, is a specific potassium ion carrier . Its primary targets are the potassium ions (K+) in the body . It has high selectivity for potassium ions over other ions such as sodium and ammonium . The role of this ionophore is to facilitate the transport of potassium ions across cell membranes .

Mode of Action

This compound functions as a carrier ionophore . It binds to potassium ions and shields their charge from the surrounding environment, making it easier for the ions to pass through the hydrophobic interior of the lipid membrane . This ion transport across hydrophobic membranes, such as those found in living cells or synthetic vesicles (liposomes), is catalyzed by the ionophore .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the potassium ion transport across cell membranes . By facilitating the transport of potassium ions, the ionophore influences the membrane potential and the ionic balance within the cell . This can affect various cellular processes, including signal transduction, muscle contraction, and the regulation of heart rhythm .

Pharmacokinetics

Due to its lipophilic nature, it is expected to readily cross biological membranes . Its impact on bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.

Result of Action

The action of this compound results in the alteration of potassium ion concentrations within cells . This can disrupt the membrane potential and could exhibit cytotoxic properties . In addition, it has been found that potassium ionophores can affect the core components of pluripotency signaling in human pluripotent stem cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and ionic strength of the surrounding medium, the presence of other ions , and the temperature . For instance, carrier ionophores like this compound become unable to transport ions under very low temperatures .

Biochemical Analysis

Biochemical Properties

Potassium Ionophore III plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through its ability to bind and transport potassium ions across lipid cell membranes . This ionophore forms complexes with monovalent cations, including sodium and potassium .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering the concentration of potassium ions within the cell . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of enzymes and other proteins .

Molecular Mechanism

The mechanism of action of this compound involves its ability to form complexes with potassium ions and transport them across cell membranes . This process disrupts the ion concentration gradient for potassium ions in microorganisms, preventing them from maintaining appropriate metabolism and leading to antimicrobial effects .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This could be due to the product’s stability, degradation, or long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, ionophores have been known to cause toxicity with significant clinical symptoms in animals, with the most critical factors influencing ionophores’ toxicity being administration dose, species, and animal age .

Metabolic Pathways

This compound is involved in the transport of potassium ions, a crucial process in many metabolic pathways . It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

This compound is transported and distributed within cells and tissues through its ability to form complexes with potassium ions and transport them across cell membranes . This could involve interactions with various transporters or binding proteins, as well as effects on its localization or accumulation.

Subcellular Localization

Given its role in transporting potassium ions across cell membranes, it is likely to be found wherever these ions are needed within the cell

properties

IUPAC Name

[2-methyl-2-[(18-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)carbamoyloxymethyl]tetradecyl] N-(18-nitro-2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H70N4O18/c1-3-4-5-6-7-8-9-10-11-12-13-46(2,34-67-44(51)47-36-30-40-42(32-38(36)49(53)54)65-28-24-61-20-16-57-14-18-59-22-26-63-40)35-68-45(52)48-37-31-41-43(33-39(37)50(55)56)66-29-25-62-21-17-58-15-19-60-23-27-64-41/h30-33H,3-29,34-35H2,1-2H3,(H,47,51)(H,48,52)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWXVVNLVXXTQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(C)(COC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCOCCOCCOCCO2)COC(=O)NC3=CC4=C(C=C3[N+](=O)[O-])OCCOCCOCCOCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H70N4O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80409092
Record name Potassium ionophore III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

967.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99348-39-7
Record name Potassium ionophore III
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80409092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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